3-chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a methoxy group at position 4. The methoxy group is further linked to a piperidine ring via a methylene bridge, with the piperidine nitrogen acylated by a 4-phenyloxane-4-carbonyl moiety. Piperidine-pyridine hybrids are of significant interest in medicinal chemistry due to their versatility in targeting enzymes and receptors, as highlighted in studies on related compounds .
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3/c24-20-16-25-11-6-21(20)29-17-18-7-12-26(13-8-18)22(27)23(9-14-28-15-10-23)19-4-2-1-3-5-19/h1-6,11,16,18H,7-10,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPADWNKWZCVJHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methoxy}pyridine is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C19H22ClN2O2
- SMILES Notation :
CC(C(=O)N1CCCCC1)C2=CC(=C(C=C2)Cl)OC
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). It has been shown to act as an inhibitor of glycine transporters, which play a crucial role in neurotransmission.
Pharmacological Properties
- Glycine Transporter Inhibition : The compound exhibits significant inhibitory activity against glycine transporter 1 (GlyT1), which is implicated in various neuropsychiatric disorders. The IC50 value for this inhibition is reported to be approximately 1.8 nM, indicating a potent effect .
- Central Nervous System Effects : In rodent models, the compound demonstrated efficacy in alleviating symptoms associated with schizophrenia without inducing adverse CNS side effects .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Safety and Toxicology
While the therapeutic potential is promising, safety evaluations are crucial. The compound has been classified with acute toxicity concerns (Toxicity Category 4) when administered orally, necessitating careful consideration during development and application .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
*Calculated based on structural analysis.
Key Observations:
Steric Effects : The oxane ring introduces greater steric bulk than the cyclopropane or substituted phenyl groups in derivatives, which may influence binding interactions in biological systems.
Electronic Properties : Chlorine (electron-withdrawing) and methoxy (electron-donating) groups on the pyridine core modulate electronic density, contrasting with ’s nitro or bromo substituents, which exhibit stronger electron-withdrawing effects .
Pharmacological Potential
While specific biological data for the target compound are unavailable, piperidine-pyridine hybrids are known for diverse activities:
- Target Selectivity : The oxane ring’s rigidity may confer selectivity advantages over flexible substituents in ’s compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
